molecular formula C19H12ClN5 B14940530 7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide

7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide

Cat. No.: B14940530
M. Wt: 345.8 g/mol
InChI Key: JOISIFIOTXWPQL-UHFFFAOYSA-N
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Description

7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide is a complex organic compound that belongs to the class of imidazo[1,5-B]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the amino group, chlorophenyl group, and cyanide group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable nitrile compound in the presence of a base to yield the desired imidazo[1,5-B]pyridazine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated. For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: These compounds share a similar core structure and exhibit diverse pharmacological activities.

    Imidazopyridine Derivatives: Known for their therapeutic potential, particularly in the treatment of neurological disorders.

Uniqueness

7-Amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-B]pyridazin-3-YL cyanide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C19H12ClN5

Molecular Weight

345.8 g/mol

IUPAC Name

7-amino-2-(4-chlorophenyl)-5-phenylimidazo[1,5-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C19H12ClN5/c20-15-8-6-13(7-9-15)17-14(11-21)10-16-18(12-4-2-1-3-5-12)23-19(22)25(16)24-17/h1-10H,(H2,22,23)

InChI Key

JOISIFIOTXWPQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C(=NN3C(=N2)N)C4=CC=C(C=C4)Cl)C#N

Origin of Product

United States

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